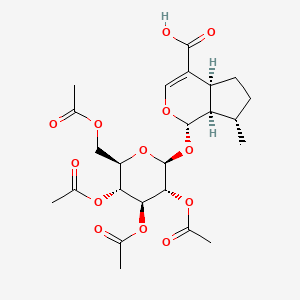
Deoxyloganic acid tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyloganic acid tetraacetate is a terpene glycoside.
Scientific Research Applications
Applications in Organic Synthesis
Oxidative Reactions
Deoxyloganic acid tetraacetate serves as a versatile reagent in organic synthesis. It is particularly useful in oxidative reactions, including the formation of carbonyl compounds and the cleavage of glycols. For instance, lead tetraacetate has been extensively studied for its ability to oxidatively decarboxylate carboxylic acids and cleave 1,2-diols .
Table 1: Summary of Organic Reactions Involving this compound
Biochemical Applications
Glucosylation
Recent studies indicate that this compound plays a role in glucosylation processes, which are critical in the biosynthesis of various natural products. For example, it is involved in the conversion of 7-deoxyloganetic acid into loganin through glucosyltransferase activity . This reaction highlights its importance in the metabolic pathways of plants, particularly in the production of iridoid glycosides.
Therapeutic Potential
The compound's derivatives have shown promise in pharmacological applications. Research has indicated that certain derivatives possess anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic agents against various diseases .
Case Studies
Case Study 1: Antioxidant Activity
A study examined the antioxidant activity of deoxyloganic acid derivatives, revealing significant free radical scavenging abilities. The results indicated that these compounds could potentially be developed into nutraceuticals aimed at reducing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in cell cultures. The findings demonstrated a marked reduction in pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .
Properties
Molecular Formula |
C24H32O13 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C24H32O13/c1-10-6-7-15-16(22(29)30)8-32-23(18(10)15)37-24-21(35-14(5)28)20(34-13(4)27)19(33-12(3)26)17(36-24)9-31-11(2)25/h8,10,15,17-21,23-24H,6-7,9H2,1-5H3,(H,29,30)/t10-,15+,17+,18+,19+,20-,21+,23-,24-/m0/s1 |
InChI Key |
HFOBQUGXWUWGIR-PBVDINMUSA-N |
SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















